![molecular formula C17H17F3N4O3 B5517223 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that include isoxazole and indazole moieties. Research in this area often focuses on the synthesis and characterization of these compounds due to their significance in pharmaceutical and material sciences.

Synthesis Analysis

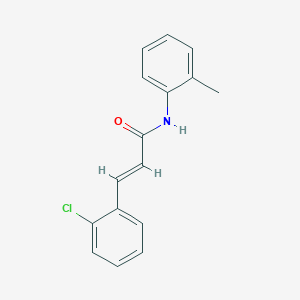

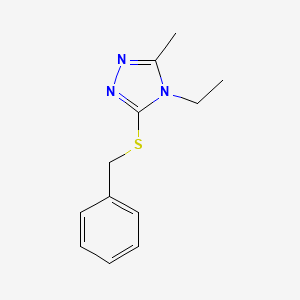

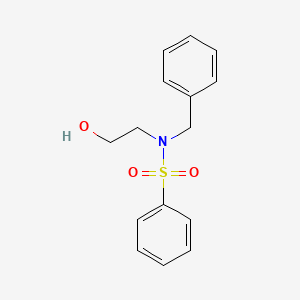

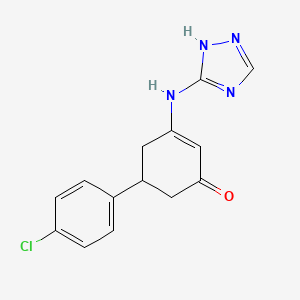

The synthesis of related isoxazole and indazole compounds involves several steps, including the formation of carboxamides and cyclization reactions. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles has been reported from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles (Martins et al., 2002). Another study discussed an efficient two-step synthesis of 1-arylindazole-3-carboxamides starting from isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid followed by Buchwald–Hartwig intramolecular cyclization (Giustiniano et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography. The study by Shen et al. (2013) demonstrates this approach in the synthesis and structural analysis of triazole-4-carboxamides (Shen et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of different isomers and derivatives. The study by McLaughlin et al. (2016) shows how the pyrazole ring system in similar compounds can give rise to regioisomers with different properties (McLaughlin et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, can be analyzed through various methods, including differential scanning calorimetry (DSC). For instance, the study by Qin et al. (2016) discusses the thermal stability of nitrogen-rich energetic compounds (Qin et al., 2016).

Chemical Properties Analysis

Chemical properties like reactivity, isomerization, and derivative formation are key aspects of these compounds. Nishiwaki et al. (1974) explored the thermally induced isomerization of isoxazoles in aryl aldehydes (Nishiwaki et al., 1974).

Wissenschaftliche Forschungsanwendungen

Inhibition of Dihydroorotate Dehydrogenase

The research conducted by Knecht and Löffler (1998) explores the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives including leflunomide and its metabolites. This enzyme is critical for pyrimidine synthesis, which is essential for DNA replication and cell proliferation, particularly in rapidly dividing cells such as those of the immune system. The study underscores the potential of isoxazol derivatives in modulating immune responses and their application in treating autoimmune diseases through the selective inhibition of human and rat dihydroorotate dehydrogenase. The differential susceptibility between human and rat cells to these inhibitors suggests a species-specific therapeutic window that could be exploited in clinical settings (Knecht & Löffler, 1998).

Novel Synthesis Techniques

Giustiniano et al. (2016) reported an efficient synthesis method for pharmaceutically relevant 1-arylindazole-3-carboxamides. This synthesis involves a strategic reaction sequence leading to a chemoselective Buchwald–Hartwig intramolecular cyclization. The innovative approach enhances the accessibility of indazole derivatives, potentially expanding the chemical space for the development of new therapeutic agents. This method demonstrates the versatility of indazole and isoxazole compounds in medicinal chemistry by providing a novel synthetic pathway that could facilitate the exploration of their biological activities (Giustiniano, Mercalli, Novellino, & Tron, 2016).

Antifungal Activity

The study by Du et al. (2015) focuses on the antifungal properties of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. These compounds, including analogs of the specified chemical structure, have been tested against various phytopathogenic fungi, demonstrating significant antifungal activities. This research suggests the potential of these compounds in agricultural applications to protect crops against fungal infections. The molecular docking studies provide insights into the mode of action of these compounds, indicating the importance of the carbonyl oxygen atom in forming hydrogen bonds with specific residues of the target enzyme, succinate dehydrogenase (Du et al., 2015).

Eigenschaften

IUPAC Name |

5-methyl-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O3/c1-9(2)26-11-4-5-12-14(6-11)24(8-17(18,19)20)23-15(12)22-16(25)13-7-21-27-10(13)3/h4-7,9H,8H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGDAXZINIFLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)

![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

![[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)